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Nicotine salicylate

Cat. No.: B021173
CAS No.: 29790-52-1
M. Wt: 300.35 g/mol
InChI Key: AIBWPBUAKCMKNS-PPHPATTJSA-N
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Description

Contextualization within Nicotine (B1678760) and Salicylic (B10762653) Acid Research

The study of nicotine salicylate (B1505791) is situated at the confluence of extensive research on nicotine and salicylic acid. Nicotine, a natural alkaloid found predominantly in the tobacco plant (Nicotiana tabacum), is a well-documented psychoactive compound that acts on nicotinic cholinergic receptors in the central nervous system. ncats.io Research on nicotine is vast, covering its addictive properties, its role in smoking withdrawal symptoms, and its potential therapeutic applications. ncats.io A significant portion of nicotine research is dedicated to developing alternative nicotine delivery systems, such as electronic cigarettes and nicotine replacement therapies, which aim to mitigate the harm associated with tobacco combustion. googleapis.com

Salicylic acid, on the other hand, is a beta-hydroxy acid widely recognized for its use in dermatology and as the primary metabolite of acetylsalicylic acid (aspirin). Its research context is rich with studies on its anti-inflammatory, analgesic, and antipyretic properties. biosynth.com In the context of forming salts, the acidity of salicylic acid allows it to react with a base like nicotine. The formation of nicotine salts, including nicotine salicylate, is a key area of innovation in electronic cigarettes. researchgate.net These salts are generally less harsh to inhale than the freebase form of nicotine, which can improve the sensory experience for users. nih.gov Therefore, research into this compound builds upon the foundational knowledge of both nicotine's pharmacology and the chemical properties of salicylic acid to explore new frontiers in nicotine delivery and formulation. researchgate.netnih.gov

Academic Significance and Research Gaps

The academic significance of this compound lies primarily in its application within the field of nicotine delivery systems, particularly in e-liquids for electronic cigarettes. researchgate.net The formation of a salt from freebase nicotine and an acid like salicylic acid alters the chemical properties of the nicotine, which in turn affects its delivery and physiological impact. Research has shown that different nicotine salts can have varying effects on the appeal and sensory attributes of e-cigarette aerosols. researchgate.net For instance, nicotine salts are often perceived as smoother and less harsh than freebase nicotine, which is a significant factor in user experience. nih.gov

Recent studies have begun to explore the toxicological profiles of various nicotine salts. For example, in vitro research on human bronchial epithelial cells indicated that aerosols from this compound and nicotine benzoate (B1203000) increased the production of interleukin-8 (IL-8), a pro-inflammatory marker, more than freebase nicotine did. nih.gov Interestingly, the same study noted that nicotine benzoate exposure led to a significant increase in markers of oxidative stress, while this compound did not, a difference that may be attributable to the antioxidant properties of salicylic acid. nih.gov

Despite these findings, significant research gaps remain. There is a need for more comprehensive comparative studies on the pharmacokinetic profiles of different nicotine salts, including salicylate, to understand how they affect the speed and efficiency of nicotine absorption in the body. nih.gov While the crystal structure of the ortho-isomer of this compound has been investigated, further research into its solid-state properties and those of its isomers, like nicotine m-salicylate, could offer valuable insights. patsnap.com Additionally, more in-depth investigation is needed to understand the long-term stability and degradation pathways of this compound under various conditions. The precise molecular interactions between this compound and neuronal nicotinic acetylcholine (B1216132) receptors also warrant further study to fully characterize its pharmacological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂O₃ biosynth.com
Molecular Weight300.35 g/mol biosynth.comnih.gov
AppearanceWhite crystalline solid nih.govchemicalbook.com
Melting Point112-115 °C biosynth.comchemicalbook.com
SolubilitySoluble in water nih.govchemicalbook.com
CAS Number29790-52-1 biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₇H₂₀N₂O₃ B021173 Nicotine salicylate CAS No. 29790-52-1

Properties

IUPAC Name

2-hydroxybenzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
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InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWPBUAKCMKNS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
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Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2.C7H6O3, C17H20N2O3
Record name NICOTINE SALICYLATE
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DSSTOX Substance ID

DTXSID5075319
Record name Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
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Molecular Weight

300.35 g/mol
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Physical Description

Nicotine salicylate appears as a white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
Record name NICOTINE SALICYLATE
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CAS No.

29790-52-1
Record name NICOTINE SALICYLATE
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Record name Nicotine salicylate
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Record name Nicotine salicylate
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Record name Nicotine salicylate
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Synthesis and Structural Aspects in Research

Laboratory-Scale Synthesis Protocols

The synthesis of nicotine (B1678760) salicylate (B1505791) on a laboratory scale is primarily achieved through direct acid-base neutralization. This method is efficient and yields a crystalline product that can be further purified.

Acid-Base Reaction Methodologies

The principal method for synthesizing nicotine salicylate involves a straightforward acid-base reaction between nicotine (a weak base) and salicylic (B10762653) acid (a weak acid). In a typical laboratory procedure, equimolar amounts of nicotine and salicylic acid are combined in a suitable solvent, often anhydrous ethanol. The reaction is an exothermic process that leads to the formation of the salt.

The general reaction is as follows: C₁₀H₁₄N₂ (Nicotine) + C₇H₆O₃ (Salicylic Acid) → C₁₇H₂₀N₂O₃ (this compound)

Control of reaction conditions such as temperature and pH is crucial for maximizing yield and purity. For instance, maintaining a pH between 6 and 7 helps facilitate the precipitation of the salt. Following the initial reaction, the solution may be cooled or treated with a non-polar solvent like ethyl acetate or ether to induce crystallization. The resulting white crystalline solid is then collected by filtration and dried. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, is a common final step to achieve a high-purity product. brightspotcdn.com

A patent for a related compound, nicotine meta-salicylate, describes a similar process where m-salicylic acid is dissolved in ethanol, and nicotine is added dropwise at room temperature. The solution is then concentrated by rotary evaporation, and ethyl acetate is added to facilitate the formation of a solid product upon cooling. google.com

Table 1: Example Synthesis Parameters

ParameterDescriptionSource
Reactants(S)-Nicotine (freebase) and Salicylic Acid
SolventAnhydrous Ethanol
StoichiometryEquimolar (1:1 ratio) iucr.org
pH ControlMaintained between 6–7
Product IsolationPrecipitation/Crystallization, followed by filtration brightspotcdn.com
PurificationRecrystallization from ethanol or ethyl acetate brightspotcdn.com

Reaction Monitoring Techniques

To ensure the reaction has proceeded to completion, researchers employ various monitoring techniques. A common and effective method is Thin-Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate alongside the starting materials (nicotine and salicylic acid), the progress can be visualized. The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the completion of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used as an online monitoring tool to provide real-time insight into reaction kinetics and endpoints by observing changes in the signals of reactants and products. magritek.com

Structural Characterization in Research

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is accomplished through a combination of spectroscopic analysis and purity validation techniques.

Spectroscopic Methods for Structure Confirmation

Several spectroscopic methods are employed to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The formation of the salt is confirmed by the appearance of a characteristic peak for the salicylate's carboxylate group (COO⁻) around 1650 cm⁻¹ and the peak for nicotine's pyridine ring, observed around 1580 cm⁻¹. These spectra provide a unique "fingerprint" for the compound, confirming the ionic interaction between the acid and base. prisminltd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. prisminltd.comresearchgate.net The spectra provide information on the chemical environment of each proton and carbon atom. In the formation of this compound, the protonation of one of nicotine's nitrogen atoms leads to characteristic shifts in the NMR signals of nearby protons, particularly those on the pyridine and pyrrolidine rings, confirming the salt's formation. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its identity. prisminltd.com

X-ray Crystallography : Detailed structural information has been obtained from single-crystal X-ray diffraction studies. Research has shown that in the 1:1 complex, the nicotine molecule is protonated at the pyrrolidine nitrogen. This quaternary ammonium cation forms a hydrogen bond with the salicylate anion. iucr.org The crystal structure of the 1:1 complex of nicotine-salicylic acid is monoclinic, with the space group P2₁. iucr.org

Table 2: Key Spectroscopic Data for this compound

TechniqueObserved FeatureSignificanceSource
FTIRPeak at ~1650 cm⁻¹Confirms Salicylate Carboxylate (COO⁻) group
FTIRPeak at ~1580 cm⁻¹Confirms Nicotine's Pyridine Ring
X-ray CrystallographyN⁺(H)---O⁻ hydrogen bond distance of 2.627 ÅConfirms ionic bond and structure of the complex iucr.org
X-ray CrystallographyMonoclinic crystal system, space group P2₁Defines the solid-state structure iucr.org

Purity Validation Techniques

Ensuring the purity of the synthesized this compound is critical for research applications.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for determining the chromatographic purity of this compound. prisminltd.com A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). google.comprisminltd.com Detection is typically performed using a UV detector. This technique separates the main compound from any impurities or unreacted starting materials, allowing for precise quantification of purity, which is often required to be greater than 95% or 98%. lgcstandards.comlgcstandards.comwho.int

Gas Chromatography (GC) : GC is particularly useful for quantifying residual solvents that may be present from the synthesis and purification process, such as ethanol or ethyl acetate. It can also be used to determine the nicotine content in the salt form. iteh.ai

Nicotine Salt Formation Principles

Nicotine salts are formed through the chemical reaction of nicotine, which is a weak base, with an acid. smoke-free.ca Nicotine in its natural state, known as freebase nicotine, has a pH above 7. smoke-free.ca This alkalinity can cause a harsh sensation when inhaled. smoke-free.cawikipedia.org

The formation of a nicotine salt involves the donation of a proton (H⁺) from an acid to one of the nitrogen atoms on the nicotine molecule. Nicotine has two nitrogen atoms, one in the pyridine ring and a more basic one in the pyrrolidine ring. In a 1:1 salt like this compound, the protonation occurs at the more basic nitrogen of the N-methylpyrrolidine ring. researchgate.net This process creates a more stable compound with a lower pH. smoke-free.cathevapeist.co.uk

The choice of acid (e.g., salicylic acid, benzoic acid, lactic acid) influences the final properties of the salt, such as its stability and sensory characteristics. wikipedia.orgthevapeist.co.ukbroughton-group.com The resulting salt is chemically more stable than freebase nicotine, which contributes to a longer shelf life. thevapeist.co.uk This acid-base reaction is a fundamental principle used to modify the chemical and physical properties of nicotine for various applications.

Acid-to-Base Ratios and Stability

The stoichiometry between the acidic and basic components is a critical factor that governs the stability and physicochemical properties of nicotine salts. For this compound, the acid-to-base ratio directly influences the pH of the system, which in turn affects its degradation profile. Research indicates that this compound exhibits pH-dependent stability, with rapid degradation observed at a pH greater than 8, primarily due to the hydrolysis of the ester bond.

The most commonly researched form of this compound is a 1:1 molecular complex. iucr.org In this configuration, one molecule of salicylic acid reacts with one molecule of nicotine. The formation of this 1:1 salt results in a crystalline solid, which has been structurally characterized. iucr.org The stability of this crystalline form is attributed to the specific hydrogen bonding between the protonated nicotine cation and the salicylate anion. iucr.org

While specific studies on varying acid-to-base ratios for this compound are not extensively detailed in the available research, studies on analogous nicotine salts, such as nicotine benzoate (B1203000), provide insight into the effects of stoichiometry. Research on nicotine benzoate salts with varying nicotine-to-acid ratios (1:2, 1:1, and 2:1) demonstrated that the concentration of the acid has a significant impact on the chemical properties of the resulting mixture. Specifically, the yield of reactive oxygen species (ROS) was found to increase with a higher concentration of benzoic acid (a lower nicotine-to-acid ratio). researchgate.netnih.gov This suggests that the molar ratio of acid to base is a key parameter in determining the chemical reactivity and stability of the nicotine salt.

The principle that a higher acid concentration can alter the chemical environment and reactivity is illustrated by research on nicotine salts used in e-liquids. The table below, derived from a study on nicotine benzoate, shows how changing the molar ratio affects the solution's pH and its propensity to form free radicals.

Nicotine to Benzoic Acid Molar RatioApproximate pHRelative Reactive Oxygen Species (ROS) Yield
1:2~4High
1:1~7Moderate
2:1~8Low

This data is based on studies of nicotine benzoate and is presented to illustrate the principle of how acid-to-base ratios can influence the properties of nicotine salts. nih.gov

Influence of Acid Structure and Functionality

The formation and properties of nicotine salts are highly dependent on the structure and functionality of the acid used. researchgate.net Salicylic acid, as a benzoic-type acid, typically forms 1:1 salts with nicotine by binding to the more basic nitrogen atom in the N-methylpyrrolidine ring. researchgate.net

The functionality of the acid plays a significant role in the chemical properties of the salt. When compared to nicotine salts formed with other organic acids, this compound exhibits distinct characteristics. For instance, research on free radical generation from various nicotine salts found that aerosols from this compound e-liquids produced fewer reactive oxygen species (ROS) than those from freebase nicotine. nih.gov This effect was notably different from nicotine benzoate, which produced the highest ROS yield among several acids tested. nih.gov This difference is attributed to the antioxidant properties of the salicylic acid moiety, a function directly related to its phenolic hydroxyl group, which is absent in benzoic acid. nih.gov

The position of functional groups on the acid's aromatic ring also impacts the salt's stability. A study comparing nicotine ortho-salicylate (standard salicylic acid) with nicotine meta-salicylate found that the meta-isomer exhibited greater thermal stability. googleapis.com At storage temperatures between 40-60°C, the mass loss from nicotine meta-salicylate was two to three times less than that from the ortho-salicylate form, indicating that the isomeric structure of the acid is a key determinant of the salt's physical stability. googleapis.com

Nicotine SaltAcid UsedKey Structural/Functional Feature of AcidObserved Property/Effect
This compound (ortho)Salicylic AcidOrtho-hydroxyl groupLower ROS generation compared to freebase nicotine, potentially due to antioxidant properties. nih.govnih.gov
Nicotine BenzoateBenzoic AcidLacks hydroxyl groupSignificantly higher ROS generation compared to other nicotine salts. nih.gov
This compound (meta)meta-Salicylic AcidMeta-hydroxyl groupGreater thermal stability and less mass loss over time compared to the ortho-isomer. googleapis.com

Pharmacological Research of Nicotine Salicylate

Mechanisms of Action

The way in which nicotine (B1678760) salicylate (B1505791) exerts its effects is a multi-faceted process, beginning with the interaction of the nicotine moiety with specific receptors in the nervous system and culminating in the release of various neurotransmitters.

Nicotinic Acetylcholine (B1216132) Receptor Agonism

The primary mechanism of action for the nicotine component of nicotine salicylate is its role as an agonist at nicotinic acetylcholine receptors (nAChRs) drugbank.comwikipedia.org. These receptors are ligand-gated ion channels located in the central and peripheral nervous systems wikipedia.orgyoutube.com. In their natural physiological role, nAChRs are activated by the neurotransmitter acetylcholine wikipedia.orgyoutube.com. Nicotine mimics the action of acetylcholine, binding to these receptors and causing them to open, which allows an influx of cations like sodium and calcium into the neuron drugbank.comyoutube.com. This influx leads to depolarization of the cell membrane and the propagation of a nerve signal drugbank.com. Nicotine is considered the prototypical agonist for these receptors drugbank.com.

Receptor Subtype Interactions (e.g., α4β2)

Neuronal nAChRs are composed of various subunits, and the specific combination of these subunits determines the receptor's properties and affinity for nicotine. The α4β2 subtype is the most abundant nAChR in the central nervous system and exhibits the highest affinity for nicotine nih.govnih.govnih.gov. The interaction between nicotine and the α4β2 nAChR is particularly critical for its psychoactive and addictive effects nih.govnih.gov. Studies using mice with deletions of the α4 or β2 subunits have confirmed that these receptors are essential for mediating many of nicotine's behavioral effects nih.gov. The binding of nicotine to α4β2* nAChRs (where the asterisk indicates the potential presence of other subunits) endogenously modulates neuronal excitability nih.gov. The concentration of nicotine reached during tobacco use is sufficient to primarily activate and subsequently inactivate these high-affinity α4β2* receptors frontiersin.org.

Effects on Neurotransmitter Release (e.g., Dopamine)

A key consequence of nAChR activation by nicotine is the release of various neurotransmitters drugbank.com. The most studied of these is dopamine (B1211576) (DA), a neurotransmitter central to the brain's reward system nih.govnih.gov. Nicotine acts on nAChRs, including the α4β2 subtype, located on dopaminergic neurons in the ventral tegmental area (VTA) of the brain drugbank.comnih.gov. This activation increases the firing rate of these neurons, leading to the release of dopamine in the nucleus accumbens (NAc) drugbank.comnih.govnih.gov. This release of dopamine is associated with feelings of pleasure and reinforcement, which are central to the addiction process nih.govfrontiersin.org. Studies have demonstrated a direct link between nicotine administration and increased dopamine levels in the NAc nih.govnih.govresearchgate.net. Research has shown that different nicotine salts can all increase the release of dopamine in the NAc, and this effect is directly proportional to the level of nicotine in the blood nih.gov.

Pharmacokinetic Studies

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body. For this compound, research has focused on how its salt form affects its absorption into the bloodstream.

Absorption Profiles and Bioavailability

The absorption profile of nicotine can be significantly influenced by its chemical form. Nicotine salts are developed to alter the delivery and sensory experience of nicotine. The protonation of nicotine in a salt like this compound is thought to play a significant role in its absorption nih.gov.

Contradictory research outcomes exist regarding whether freebase or protonated nicotine is absorbed more efficiently nih.gov. However, several studies indicate that nicotine salts can be absorbed more rapidly than freebase nicotine. In one animal model study, the time to reach maximum plasma concentration (Tmax) for nicotine salts (including benzoate (B1203000), lactate, and tartrate) was shorter than that of freebase nicotine nih.gov. This suggests a faster rate of absorption. While specific data for this compound is limited, the general principle is that the salt form can enhance the speed of nicotine uptake cometovape.commakemyvape.co.uk. The bioavailability of nicotine delivered via the oromucosal route is estimated to be relatively low, around 30-40%, due to extensive first-pass metabolism in the liver for any portion that is swallowed food.gov.uk.

The following table summarizes comparative pharmacokinetic findings from animal studies for nicotine salts versus freebase nicotine.

Pharmacokinetic ParameterNicotine FreebaseNicotine Salts (General)Research Finding
Tmax (Time to Peak Concentration) LongerShorterStudies in animal models show that the Tmax of nicotine salts (e.g., tartrate, benzoate, lactate) was shorter than that of freebase nicotine, indicating more rapid absorption nih.gov.
Cmax (Peak Concentration) HigherLowerAt an equivalent dose of 1 mg/kg in animal models, the peak plasma nicotine concentration of freebase nicotine was found to be approximately two times higher than that of nicotine salts nih.gov.
Absorption Rate SlowerFasterNicotine benzoate is noted for faster nicotine absorption compared to freebase nicotine cometovape.commakemyvape.co.uk.

Influence of Lipophilicity on Mucosal Absorption

The passage of chemical compounds across biological membranes, such as the oral mucosa, is significantly influenced by their physicochemical properties, particularly lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and lipids. This characteristic is a critical determinant of how readily a substance can traverse the lipid-rich barriers of mucosal tissues.

The buccal mucosa, the lining of the inside of the cheek, presents a multilayered squamous epithelium that acts as the primary barrier to drug absorption. nih.gov The intercellular spaces of this tissue are rich in polar lipids, including phospholipids (B1166683) and glycosylceramides. nih.govresearchgate.net Consequently, the absorption of substances through the buccal mucosa can occur via two primary routes: the lipoidal pathway, which involves movement through the lipid components of the cell membranes and intercellular spaces, and the aqueous pathway. nih.govresearchgate.net

For a compound like this compound, its lipophilicity plays a crucial role in its ability to partition into and diffuse across this lipid barrier. A higher degree of lipophilicity generally correlates with enhanced permeability through the mucosal membrane. researchgate.net However, the relationship is not always linear, as excessive lipophilicity can sometimes hinder absorption by causing the compound to be retained within the lipid layers of the mucosa.

Comparative Pharmacokinetics of Nicotine Salts

Recent pharmacological research has focused on comparing the pharmacokinetic profiles of various nicotine salts to that of freebase nicotine. These studies are crucial for understanding how different formulations affect the rate and extent of nicotine absorption.

A study comparing nicotine lactate, nicotine tartrate, nicotine benzoate, and freebase nicotine administered subcutaneously in rats revealed significant differences in their pharmacokinetic parameters. coresta.orgresearchgate.net While rapid absorption was observed for all forms, nicotine benzoate (NB) exhibited the shortest time to reach maximum plasma concentration (Tmax), whereas freebase nicotine (FBN) had the longest Tmax. coresta.orgresearchgate.net Interestingly, the metabolic rate and clearance of nicotine were lower for FBN, suggesting that it remains in the body longer than the salt forms. coresta.orgresearchgate.net

Furthermore, studies involving inhaled nicotine salt and free-base formulations delivered via e-cigarettes have shown that nicotine salt formulations can lead to higher blood nicotine concentrations compared to free-base formulations at the same nicotine concentration. oup.com This increased absorption with nicotine salts could be attributed to factors such as reduced irritation at higher concentrations, allowing for greater inhalation and deposition in the respiratory tract. oup.com

Animal model studies have also suggested that the pharmacokinetic differences between nicotine freebase and nicotine salts can influence reinforcement-related behaviors. mssm.edunih.gov Three nicotine salts—nicotine benzoate, nicotine lactate, and nicotine tartrate—were found to result in greater reinforcement-related behaviors in rats compared to freebase nicotine. mssm.edunih.gov These behavioral differences are thought to be linked to the distinct in vivo pharmacokinetic profiles of the different nicotine forms. mssm.edunih.gov

Comparative Pharmacokinetic Parameters of Nicotine Forms
Nicotine FormTmaxMetabolic Rate/ClearanceReinforcement Behavior (Animal Models)
Freebase Nicotine (FBN)LongestDecreasedLess than salts
Nicotine Benzoate (NB)ShortestHigher than FBNGreater than FBN
Nicotine LactateShorter than FBNHigher than FBNGreater than FBN
Nicotine TartrateShorter than FBNHigher than FBNGreater than FBN

Metabolism and Excretion Pathways

The metabolism of nicotine, the primary active component of this compound, is a complex process primarily occurring in the liver. scbt.comnih.gov Up to 90% of absorbed nicotine is metabolized by the liver, with smaller contributions from the kidneys, lungs, and brain. scbt.comnih.gov The primary enzyme system responsible for nicotine metabolism is the cytochrome P450 (CYP) system, with the CYP2A6 enzyme playing a key role. nih.gov

The major metabolic pathway involves the conversion of nicotine to cotinine, a process predominantly catalyzed by CYP2A6. nih.govresearchgate.net Cotinine is then further metabolized to trans-3'-hydroxycotinine, which is the most abundant nicotine metabolite found in urine. nih.gov Other enzymes involved in nicotine metabolism include UDP-glucuronosyltransferases, cytosolic aldehyde oxidase, amine N-methyltransferase, and flavin-containing monooxygenase 3. nih.gov

The excretion of nicotine and its metabolites occurs primarily through the kidneys into the urine. scbt.com The rate of urinary excretion is highly dependent on the pH of the urine. scbt.com In acidic urine (pH 5.5 or lower), approximately 23% of nicotine is excreted unchanged. scbt.com However, in alkaline urine (pH 8), this amount drops to only 2%. scbt.com This pH-dependent excretion is a critical aspect of nicotine's clearance from the body.

The salicylate component of this compound also undergoes metabolism and excretion. The liver metabolizes salicylates, and the resulting inactive metabolites are then excreted by the kidneys. nih.gov

Clearance Mechanisms

The clearance of nicotine and salicylate from the body involves several mechanisms, with renal clearance being a significant pathway. Renal clearance is influenced by glomerular filtration, active tubular secretion, and passive tubular reabsorption. scribd.com

For nicotine, the effect of urinary pH on its total clearance is almost entirely due to changes in renal clearance. scbt.com As mentioned previously, acidic urine promotes the excretion of unchanged nicotine, while alkaline urine leads to greater reabsorption and consequently lower renal clearance.

The clearance of salicylates is also a complex process influenced by factors such as plasma protein binding and metabolic pathways. nih.gov At therapeutic concentrations, the clearance of salicylates can be affected by the saturation of metabolic pathways. nih.gov As salicylate levels increase, these pathways can become saturated, leading to a shift from first-order to zero-order elimination kinetics, which can delay elimination. nih.gov Alkalinization of the urine is a clinical strategy used to enhance the renal clearance of salicylates. medscape.com By increasing the urine pH, the reabsorption of salicylic (B10762653) acid from the renal tubules is reduced, leading to a significant increase in its excretion. medscape.com

Pharmacodynamic Research

Central Nervous System Stimulation

Nicotine exerts significant effects on the central nervous system (CNS). nih.gov These effects are mediated through its action as an agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain. brainfacts.org The binding of nicotine to these receptors leads to the release of various neurotransmitters, resulting in a range of physiological and psychological effects. nih.gov

The impact of nicotine on the CNS is neuroregulatory, influencing biochemical and physiological functions. nih.gov Upon inhalation, nicotine rapidly enters the bloodstream and reaches the brain, where it stimulates the release of neurotransmitters such as norepinephrine (B1679862) and epinephrine, and alters the bioavailability of dopamine. nih.gov These neurochemical changes contribute to the stimulant effects of nicotine.

Research has shown that nicotine can have differential effects on neural stem and progenitor cells depending on their location and maturation stage. mdpi.com For instance, nicotine has been found to enhance the proliferation of neural precursors in the subventricular zone (SVZ) of the brain. mdpi.com

Nicotine's interaction with the parasympathetic and sympathetic nervous systems is complex. It acts on nicotinic acetylcholine receptors on postganglionic neurons of both systems. quora.com While it is a stimulant, its effects can be perceived as calming or relaxing, which is partly attributed to its actions on the parasympathetic nervous system and the release of "feel-good" neurotransmitters. quora.com

Reward System Activation

A crucial aspect of nicotine's pharmacodynamics is its ability to activate the brain's reward system. nih.govresearchgate.net This activation is a key factor in the reinforcing properties of nicotine. The reward pathway, which includes the ventral tegmental area (VTA), the nucleus accumbens (NAc), and the prefrontal cortex, is rich in dopaminergic neurons. brainfacts.org

Nicotine stimulates the release of dopamine in the nucleus accumbens, a critical event in producing feelings of pleasure and reward. brainfacts.orgnih.gov This dopamine release is a primary mechanism through which nicotine reinforces its own administration. researchgate.net The pleasurable sensations derived from the surge in dopamine create a desire for repeated exposure. brainfacts.org

Studies in animal models have demonstrated that nicotine self-administration leads to an increased sensitivity of the brain's reward systems. nih.govresearchgate.net This is observed as a lowering of the threshold for intracranial self-stimulation (ICSS) following nicotine administration. nih.govresearchgate.net This enhanced sensitivity of the reward system can be long-lasting, persisting even after nicotine administration has ceased. nih.govresearchgate.net

Effects on Cognitive Functions

The cognitive effects of this compound are primarily attributed to the nicotine component. Nicotine is a psychoactive compound that acts as an agonist at nicotinic acetylcholine receptors (nAChRs) found throughout the central and peripheral nervous systems. youtube.com Its interaction with these receptors leads to the release of various neurotransmitters, which is believed to be the basis for its effects on cognitive function. youtube.com

Research has shown that nicotine can positively influence several cognitive domains. Preclinical and human studies have demonstrated that nicotine administration can lead to improvements in attention, working memory, fine motor skills, and episodic memory functions. nih.govnih.goveurekaselect.com The cognitive-enhancing effects of nicotine are mediated by specific subunits of the nAChR, particularly the α4, β2, and α7 subunits. nih.govnih.gov

The underlying mechanism for these cognitive enhancements involves the modulation of several key neurotransmitter systems. By binding to nAChRs, nicotine stimulates the release of:

Acetylcholine: This neurotransmitter is crucial for learning and memory processes, and increased levels may contribute to enhanced attention and cognitive function. youtube.comnih.gov

Dopamine: Increased dopamine levels in brain regions like the nucleus accumbens are linked to nicotine's rewarding effects but also play a role in motivation and focus. youtube.comtroscriptions.com

Norepinephrine: The release of norepinephrine can lead to heightened arousal and alertness. youtube.com

Studies have also investigated nicotine's potential in the context of neurodegenerative diseases. Research suggests that nicotine may improve cognitive impairment in conditions such as Alzheimer's disease and memory impairment in Parkinson's disease by modulating signaling pathways that regulate learning and memory. nih.govtroscriptions.com Furthermore, nicotine has been found to influence chromatin modification by inhibiting histone deacetylases, leading to transcriptional changes in genes related to memory. nih.gov

Cognitive Domain AffectedPrimary Receptors InvolvedKey Neurotransmitters ReleasedAssociated Cognitive Outcome
Attentionα4β2-nAChR, α7-nAChRAcetylcholine, DopamineEnhanced focus and alertness
Working Memoryα4β2-nAChRDopamine, AcetylcholineImproved short-term information processing
Episodic Memoryα7-nAChRAcetylcholineEnhanced recall of personal events
Fine Motor SkillsNot fully specifiedDopamineImproved motor control and reaction time

Anti-inflammatory Potential (Salicylate Contribution)

The anti-inflammatory properties of this compound are derived from its salicylate component. Salicylates belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and have been used for centuries to reduce inflammation. webofjournals.comrxlist.com

The principal mechanism of action for salicylate's anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes. webofjournals.compatsnap.com COX enzymes (with two main forms, COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). webofjournals.comnih.gov Prostaglandins are lipid compounds that act as key mediators in the inflammatory process, contributing to the classic signs of inflammation such as swelling, redness, and pain. patsnap.compatsnap.com By inhibiting COX, particularly the COX-2 isoform which is induced during inflammation, salicylates reduce the synthesis of these pro-inflammatory prostaglandins, thereby diminishing the inflammatory response. patsnap.comresearchgate.net

Beyond COX inhibition, research suggests other mechanisms may contribute to the anti-inflammatory effects of salicylates. These include:

Inhibition of Transcription Factors: Salicylates have been shown to interfere with the activation of nuclear transcription factors like NF-κB, which plays a critical role in the expression of pro-inflammatory genes. nih.gov

Antioxidant Properties: Salicylates can act as scavengers of reactive oxygen species (ROS), which can reduce the oxidative stress associated with inflammation and tissue damage. patsnap.comnih.gov

Interference with Kinase Signaling: Some studies indicate that salicylates can inhibit intracellular signaling pathways, such as the mitogen-activated protein-kinases (MAPK) cascade, which are involved in inflammatory responses. nih.gov

MechanismTargetEffectAnti-inflammatory Outcome
Enzyme InhibitionCyclooxygenase (COX-1 and COX-2)Blocks conversion of arachidonic acidReduced synthesis of prostaglandins patsnap.compatsnap.com
Transcriptional RegulationNuclear Factor kappa B (NF-κB)Inhibits activationDecreased expression of pro-inflammatory genes nih.gov
Antioxidant ActivityReactive Oxygen Species (ROS)Scavenges free radicalsMitigation of oxidative stress at inflammatory sites patsnap.com

Toxicological Research of Nicotine Salicylate

Acute Toxicity Studies

Acute toxicity studies investigate the adverse effects of a substance following a single exposure or multiple exposures over a short period. For nicotine (B1678760) salicylate (B1505791), research has focused on its high toxicity via several exposure routes and has drawn comparisons with nicotine freebase.

Routes of Exposure and Systemic Effects

Nicotine salicylate is classified as a highly toxic substance, capable of causing severe health effects or fatality through oral, dermal, and inhalation routes. scbt.comnoaa.govnih.gov

Oral Ingestion: Accidental ingestion can lead to severely toxic effects. scbt.com Initial symptoms may manifest within 15 minutes and include a burning sensation in the mouth and throat, followed by gastrointestinal distress such as nausea, vomiting, abdominal pain, and diarrhea. scbt.com

Dermal Contact: The compound can be absorbed through the skin, potentially leading to systemic toxicity that may be fatal. scbt.com

Inhalation: Inhalation of this compound dust is considered toxic and can produce adverse effects. noaa.govnih.gov

Systemic effects following a significant exposure can be severe and multi-faceted. The central nervous system (CNS) may initially be stimulated, leading to agitation, confusion, dizziness, and headache, but can progress to depression, convulsions, and coma. scbt.com Other systemic cholinergic effects include sweating, increased salivation, and bronchial secretions. scbt.com Cardiovascular effects can involve a transient increase in blood pressure followed by hypotension and bradycardia. scbt.com In severe cases, respiratory distress can progress to respiratory arrest and cardiovascular collapse, which may result in death. scbt.com

Table 1: Acute Toxicity Estimates (ATE) for this compound

Exposure RouteAcute Toxicity Estimate (ATE)
Oral5 mg/kg bw
Dermal5 mg/kg bw
Inhalation (dusts or mists)0.05 mg/L

Data sourced from harmonized CLP classification for nicotine salts.

Subchronic and Chronic Toxicity Studies

Subchronic and chronic toxicity studies are performed over longer periods to determine the effects of repeated or continuous exposure to a substance. Specific toxicological studies evaluating the subchronic and chronic effects of this compound are not extensively available in the public scientific literature. However, information on the constituent parts—nicotine and salicylates—provides context for potential target organs.

Organ-Specific Pathological Changes

There is a lack of specific data detailing organ-specific pathological changes resulting from long-term exposure to this compound. Chronic exposure to salicylates as a class of chemicals has been associated with metabolic disturbances, central nervous system issues, and kidney damage. scbt.com Chronic nicotine poisoning has been linked to digestive and nutritional disturbances and peripheral vasoconstriction. scbt.com In a study involving repeated intratracheal instillation of nicotine in rats, observed chronic effects included strong inflammation, edema, and fibrosis in the lungs. nih.gov However, these findings relate to the separate components and not the this compound salt itself.

Cellular and Molecular Toxicology

In-vitro research provides insight into the toxicological effects of this compound at the cellular level, particularly when compared to nicotine freebase. A study evaluating the effects of aerosols generated from these compounds on bronchial epithelial cells yielded specific findings regarding inflammation and oxidative stress. nih.gov

The research indicated that while aerosols from this compound had minor cytotoxic effects similar to those of nicotine freebase, there were significant differences in the cellular response. nih.gov this compound aerosols were found to be strongly pro-inflammatory, increasing the production of Interleukin-8 (IL-8), a signaling protein associated with inflammation, by approximately 50% compared to nicotine freebase. nih.gov

Conversely, while another salt, nicotine benzoate (B1203000), caused a significant 1.6-fold increase in 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker for oxidative DNA damage, 8-OHdG concentrations remained unchanged in cells exposed to this compound. nih.gov This suggests that while this compound induces a potent inflammatory response, it does not significantly induce oxidative stress under the tested conditions, potentially due to the antioxidant properties of the salicylate component. nih.gov

Table 3: In-Vitro Cellular Response to this compound vs. Nicotine Freebase Aerosols

Toxicological EndpointThis compound Effect (Compared to Nicotine Freebase)
Cytotoxicity (LDH Release)Similar to freebase; minor cytotoxic effects
Inflammation (IL-8 Production)Strongly increased (~50% higher)
Oxidative Stress (8-OHdG Production)No significant change

Data from an in-vitro study on human bronchial epithelial cells. nih.gov

Cytotoxicity Assessments (e.g., Cell Viability, LDH Release)

Recent in vitro studies investigating the cytotoxic potential of this compound aerosols have shown that this compound exerts minimal direct toxicity on cells when compared to its constituent parts or other nicotine forms. In experiments using A549 lung carcinoma cells, exposure to this compound aerosols did not lead to a significant decrease in cell viability compared to control groups exposed to air. nih.gov

Similarly, the release of lactate dehydrogenase (LDH), a common marker for cell membrane damage and cytotoxicity, was not substantially increased in cells exposed to this compound. nih.gov The levels of released LDH were comparable to those observed after exposure to freebase nicotine, suggesting that the salicylate salt form of nicotine does not significantly enhance acute cytotoxicity. nih.gov These findings indicate that under the tested conditions, this compound has minor cytotoxic effects.

Table 1: Cytotoxicity of this compound Aerosol on A549 Cells
EndpointObservationReference
Cell ViabilitySimilar to freebase nicotine; no significant decrease observed. nih.gov
LDH ReleaseSimilar to freebase nicotine; no significant increase observed. nih.gov

Pro-inflammatory Responses (e.g., IL-8 Production)

While this compound may not be significantly cytotoxic, it has been demonstrated to be a potent inducer of pro-inflammatory responses. Research has shown that aerosols of this compound can strongly increase the production of Interleukin-8 (IL-8), a key chemokine involved in inflammatory processes. nih.gov

In a comparative study, this compound aerosols increased IL-8 production by approximately 50% compared to freebase nicotine. nih.gov This pro-inflammatory effect was more pronounced than that observed for nicotine benzoate, another common nicotine salt, which increased IL-8 production by about 35%. nih.gov This suggests that the salt form of nicotine, and specifically the salicylate moiety, plays a significant role in stimulating an inflammatory response in lung epithelial cells.

Table 2: Pro-inflammatory Effect of Nicotine Salts Compared to Freebase Nicotine
CompoundIncrease in IL-8 Production (vs. Freebase Nicotine)Reference
This compound~50% nih.gov
Nicotine Benzoate~35% nih.gov

Oxidative Stress Induction (e.g., 8-OHdG Production)

Oxidative stress is a key mechanism of cellular injury. A common biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG). Interestingly, studies have found that exposure to this compound does not lead to an increase in the production of 8-OHdG. nih.gov

In the same study that demonstrated its pro-inflammatory effects, 8-OHdG concentrations remained unchanged in cells exposed to this compound. nih.gov This is in stark contrast to nicotine benzoate, which was found to induce a significant 1.6-fold increase in 8-OHdG production compared to freebase nicotine. nih.gov Researchers have suggested that the lack of oxidative effects from this compound could be attributed to the known antioxidant properties of salicylic (B10762653) acid, though this hypothesis requires further investigation. nih.gov

Table 3: Oxidative Stress Induction by Nicotine Forms
CompoundEffect on 8-OHdG ProductionReference
This compoundNo significant change. nih.gov
Nicotine BenzoateSignificant increase (1.6-fold vs. freebase). nih.gov
Freebase NicotineBaseline for comparison. nih.gov

Genotoxicity and Mutagenicity Assessments

The potential for this compound to cause genetic mutations or cancer remains an area with insufficient data for a definitive assessment. scbt.com While there is concern about these possibilities, specific studies on the genotoxicity and mutagenicity of the this compound salt are lacking.

However, research on nicotine, its primary component, has demonstrated genotoxic effects. In vitro studies using the Comet assay have shown that nicotine can induce a dose-dependent increase in DNA damage in human lymphocytes and tonsillar cells. scbt.com Nicotine may also react with nitrates and nitrites under acidic conditions, such as in the stomach, to form potentially carcinogenic N-nitrosamines. scbt.com Given these findings for nicotine, the genotoxic potential of this compound warrants further investigation.

Developmental and Reproductive Toxicology

There is limited research available that specifically investigates the developmental and reproductive effects of this compound. However, the extensive body of research on nicotine provides a basis for concern. Evidence from animal studies suggests that human exposure to nicotine may result in developmental toxicity. scbt.com

Teratogenic Effects in Animal Models

While studies specifically using this compound are not available, exposure to nicotine itself for prolonged periods may cause physical defects in the developing embryo (teratogenesis). scbt.com Animal studies have shown that nicotine acts as a nervous system teratogen. scbt.com In rat embryos, nicotine exposure has been linked to intrauterine growth retardation, impaired development of the forebrain and branchial arches, and cellular disruption in the neuroepithelium. scbt.com These effects could potentially lead to conditions like microcephaly and cleft palate in term fetuses. scbt.com

Prenatal Exposure and Neurodevelopmental Outcomes

Chronic prenatal exposure to nicotine is associated with a range of adverse neurodevelopmental outcomes. scbt.comnih.gov Nicotinic receptors are expressed early in the development of the fetal nervous system, and their premature activation by nicotine can lead to long-term disruption. scbt.com

Clinical and pre-clinical research demonstrates that nicotine exposure during pregnancy may heighten the risk for neurodevelopmental disorders such as Attention-Deficit Hyperactivity Disorder (ADHD), anxiety, and depression. nih.govnih.gov It is also associated with alterations in the infant's brain circuitry, neurotransmitter response, and brain volume. nih.govnih.gov Children whose mothers smoke during pregnancy have a higher incidence of attention deficit disorders, and animal models have shown analogous neurobehavioral abnormalities following prenatal nicotine exposure. scbt.com

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
8-hydroxy-2'-deoxyguanosine (8-OHdG)
Interleukin-8 (IL-8)
Lactate dehydrogenase (LDH)
N-nitrosamines
Nicotine
Nicotine Benzoate
This compound
Salicylic acid

Comparative Toxicological Profiles of Nicotine Salts

The organic acid used to form a nicotine salt can significantly influence its toxicological effects. For instance, in studies using human lung epithelial cells (A549), aerosols from both this compound and nicotine benzoate were found to be more proinflammatory than freebase nicotine, strongly increasing the production of the inflammatory marker IL-8. nih.gov Specifically, nicotine benzoate and this compound aerosols increased IL-8 production by approximately 35% and 50%, respectively, compared to freebase nicotine. nih.gov

However, the type of organic acid also determines other toxicological endpoints. The same study found that while nicotine benzoate induced significant oxidative stress, indicated by an increase in 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels, this compound did not produce the same effect. nih.gov This lack of oxidative effect from this compound may be attributable to the known antioxidant properties of salicylic acid. nih.gov

Cytotoxicity studies on human lung cells have shown varied results depending on the nicotine salt. coresta.orgcoresta.org While some nicotine salts exhibit higher cytotoxicity than freebase nicotine, others show lower cytotoxicity. coresta.orgcoresta.org This highlights that the biological toxicity of different nicotine salts can be quite different. coresta.org For example, one study found that while nicotine salts did not decrease cell viability compared to the freebase form, both this compound and benzoate did induce a strong inflammatory response. nih.gov

Furthermore, the choice of acid can impact the concentration of toxic metals in aerosols. Lactic acid salts of nicotine have been shown to increase the transfer of toxic metals like nickel, zinc, and copper into electronic cigarette aerosols compared to benzoic or levulinic acid salts. mdpi.com

Table 1: Comparative In Vitro Effects of Nicotine Formulations on A549 Lung Cells

Nicotine FormulationEffect on Cell Viability (vs. Control)Effect on IL-8 Production (vs. Freebase Nicotine)Effect on Oxidative Stress (8-OHdG) (vs. Freebase Nicotine)
Freebase NicotineNo significant changeBaselineBaseline
This compoundNo significant change~50% IncreaseNo significant change
Nicotine BenzoateNo significant change~35% IncreaseSignificant increase

The heating process involved in generating aerosols from e-liquids can lead to the formation of new thermal decomposition compounds, which may have harmful effects. nih.govresearchgate.net When heated, this compound, like other organic materials, can produce toxic fumes, including carbon monoxide and oxides of nitrogen. nih.govchemicalbook.comnih.govnoaa.gov

The thermal stability of nicotine salts is generally greater than that of freebase nicotine. frontiersin.org Studies have shown that nicotine salts release nicotine at temperatures between 150°C and 260°C, whereas freebase nicotine's main decomposition temperature ranges from 80°C to 180°C. frontiersin.org This suggests that at lower vaping temperatures (below 150°C), nicotine from salts is likely transferred to the aerosol in its protonated form. frontiersin.org

The pyrolysis products of nicotine salts can include nicotine, acid anhydrides, carboxylic acids, and N-heterocyclic compounds. frontiersin.org The specific composition of these degradation products can differ between nicotine salts, potentially leading to different toxicological outcomes. nih.gov For example, it's hypothesized that the pattern of thermal degradation products from this compound and benzoate may differ in their composition of carbonyls and volatile organic compounds (VOCs). nih.gov However, detailed chemical characterization studies are needed to confirm this. nih.gov Research has shown that forming a condensation aerosol by volatilizing a heat-stable nicotine meta-salicylate composition can result in less than 10% nicotine degradation products. google.comgoogleapis.com

The solvents in e-liquids, such as propylene (B89431) glycol (PG) and vegetable glycerin (VG), also undergo thermal degradation, producing hazardous carbonyls like formaldehyde and acetaldehyde. nih.govpdx.edu Additives can catalyze this degradation. nih.gov The coil resistance and temperature of the vaping device also play a crucial role in the formation of these thermal degradation products. cdc.gov

Interactions with Biological Systems

Once in the bloodstream, salicylates are known to bind to proteins, particularly albumin. scbt.com The extent of this protein binding is dependent on concentration. scbt.com Nicotine itself is also subject to plasma protein binding. An increase in plasma protein binding can lower the maximum concentration of unbound nicotine in the arterial plasma, which in turn reduces the amount of nicotine delivered to the brain. nih.gov This alteration in nicotine disposition could influence consumption patterns and exposure responses. nih.gov While the specific binding dynamics of the intact this compound salt are not extensively detailed, the binding characteristics of its constituent parts—nicotine and salicylate—are established.

Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6, into cotinine, which is then further metabolized. scbt.comoup.com The form of nicotine administered (salt vs. freebase) may lead to differential effects on metabolism. dntb.gov.ua Some studies suggest that the rate of drug metabolism can influence reinforcement-related behavior in animal models. nih.gov

Research in rats has indicated that the metabolic rate and clearance of nicotine were lower for freebase nicotine compared to several nicotine salts, suggesting higher retention of nicotine in the body from the freebase form in that specific model. researchgate.netnih.gov However, other studies have found that nicotine salt formulations can lead to higher and faster nicotine absorption compared to freebase nicotine. researchgate.netoup.com

Chronic exposure to salicylates can lead to metabolic problems. scbt.com High doses can cause disturbances in blood chemistry, including respiratory alkalosis due to stimulation of the respiratory center, followed by metabolic acidosis. scbt.com Salicylates can also affect glucose metabolism, potentially causing either hypoglycemia or hyperglycemia. scbt.com Certain chemical additives found in tobacco products may act as inhibitors of CYP2A6, the enzyme responsible for nicotine metabolism. nih.gov By slowing the degradation of nicotine, these inhibitors could maintain higher blood levels of nicotine for longer periods. nih.gov

Neurobiological Research of Nicotine Salicylate

Neurophysiological Transformations

Continuous exposure to nicotine (B1678760), including in its salt form, induces significant and lasting changes in the brain's structure and function. These transformations underpin the development of nicotine dependence.

Chronic administration of nicotine leads to profound neuroadaptations within the brain's neuronal circuits. A primary long-term effect is the upregulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets of nicotine. pnas.orgwikipedia.org Initially, nicotine activates these receptors, but with continuous exposure, the receptors become desensitized, or less responsive. youtube.com In response, the brain compensates by increasing the number of nAChRs, a phenomenon known as upregulation. pnas.orgyoutube.com This increase is particularly noted for the α4β2 nicotinic receptor subtype, which is central to mediating nicotine dependence. wikipedia.orgnih.gov

These neuroadaptive changes disrupt the normal functioning of brain circuits that regulate cognitive functions such as attention and learning, as well as mood and impulse control. wikipedia.orgmdanderson.org The dysregulation of these circuits is a key factor in the transition from casual use to dependence, as the brain adapts to the constant presence of the drug.

Nicotine salicylate (B1505791), by delivering nicotine to the brain, significantly alters the patterns of neurotransmission. Upon binding to nAChRs, nicotine triggers the release of a variety of neurotransmitters. youtube.com This widespread impact is responsible for nicotine's complex psychoactive effects.

The most critical neurotransmitter system affected is the dopaminergic system. Nicotine stimulates the release of dopamine (B1211576) in brain regions associated with reward and pleasure, which is a cornerstone of its addictive potential. nih.govnih.gov Beyond dopamine, nicotine also modulates the release of:

Acetylcholine: Enhances cognitive functions like memory and attention. youtube.com

Norepinephrine (B1679862): Contributes to arousal and appetite suppression. wikipedia.orgyoutube.com

Serotonin: Influences mood and anxiety levels. wikipedia.orgnih.gov

Glutamate: A primary excitatory neurotransmitter involved in learning and memory. wikipedia.org

GABA (gamma-aminobutyric acid): The main inhibitory neurotransmitter, which nicotine can also influence, contributing to its anxiolytic effects. wikipedia.orgnih.gov

Research indicates that different nicotine salts can increase the release of dopamine in the nucleus accumbens more effectively than nicotine freebase alone. nih.govfrontiersin.org This enhanced dopamine release provides a neurobiological basis for the potentially higher satisfaction and dependence associated with nicotine salt formulations. nih.gov

NeurotransmitterPrimary Associated Effects of Nicotine-Induced Release
DopamineReward, pleasure, reinforcement, motivation. nih.govnih.gov
AcetylcholineEnhanced attention, learning, and memory. wikipedia.orgyoutube.com
NorepinephrineIncreased arousal and alertness, appetite suppression. wikipedia.org
SerotoninMood regulation, anxiety modulation. nih.gov
GlutamateExcitation, synaptic plasticity, learning. wikipedia.org
GABAInhibition, reduction of anxiety and tension. nih.gov

Addiction and Dependence Mechanisms

The addictive potential of any nicotine product is rooted in its ability to establish and maintain drug-seeking behavior. Nicotine salts, including salicylate, possess characteristics that strongly influence these mechanisms.

Reinforcement is the process by which a substance increases the probability of behaviors that lead to its consumption. Nicotine is a powerful reinforcer, and its salt forms may enhance this effect. Animal studies have demonstrated that certain nicotine salts can result in greater reinforcement-related behaviors compared to freebase nicotine. nih.gov For instance, in self-administration models, rats showed more pronounced drug-seeking behavior for nicotine salts. nih.govnih.gov

The heightened reinforcing properties of nicotine salts are often attributed to their pharmacokinetic profile. Formulations like nicotine salicylate allow for faster and more efficient absorption of nicotine into the bloodstream, leading to a rapid spike in brain nicotine levels. freesmo.co.uk This rapid delivery strengthens the association between the behavior (e.g., inhalation) and the rewarding sensation, thereby increasing the reinforcement effect. freesmo.co.uk

As the brain adapts to the presence of nicotine, its absence leads to a withdrawal syndrome, a key component of dependence. This syndrome is characterized by strong cravings and a range of negative affective states, including irritability, anxiety, and dysphoria. nih.gov Craving, the intense urge to use the drug, is a primary driver of relapse.

When a dependent user stops taking nicotine, the altered neuronal circuits and neurotransmitter systems become dysfunctional. The drop in dopamine levels in the reward pathway contributes to a state of hedonic dysregulation, where the ability to experience pleasure from natural rewards is diminished, intensifying the craving for nicotine. nih.gov

Interestingly, some research suggests that withdrawal-induced anxiety symptoms may be less severe in animal models exposed to certain nicotine salts compared to freebase nicotine. nih.gov However, the rapid absorption and higher nicotine delivery associated with salts can also strengthen the cycle of craving and use, potentially making it more difficult to quit in the long term. freesmo.co.ukedgevaping.com

The core mechanism of nicotine addiction lies in its profound influence on the brain's reward system, particularly the mesolimbic dopamine pathway. nih.gov This pathway includes dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). nih.govnih.gov

Nicotine, delivered via this compound, acts on nAChRs located on these VTA neurons, causing them to increase their firing rate and release more dopamine into the NAc. nih.govclinpgx.org This surge of dopamine is interpreted by the brain as a rewarding event, producing feelings of pleasure and satisfaction. nih.govfrontiersin.org

Studies specifically investigating various nicotine salts have confirmed their potent effect on this system. Using in vivo monitoring, researchers observed that different nicotine salts (including benzoate (B1203000), tartrate, and citrate) all increased dopamine release in the nucleus accumbens, and their ability to do so was higher than that of nicotine alone. nih.govnih.gov The magnitude of this dopamine increase was found to be directly proportional to the level of nicotine in the blood, highlighting the efficiency of nicotine salt delivery. nih.gov This enhanced stimulation of the dopaminergic reward pathway provides a clear neurobiological mechanism for the high addictive potential of nicotine salt formulations. nih.gov

Neurobiological EffectComparison: Nicotine Salts vs. Freebase NicotineRelevance to Addiction
Dopamine Release in NAc Generally higher and more efficient with nicotine salts. nih.govfrontiersin.orgEnhances the primary rewarding and pleasurable effects of nicotine, strengthening reinforcement.
Reinforcement Behavior Animal models show greater reinforcement-related behaviors for nicotine salts. nih.govIndicates a higher potential for the substance to promote compulsive drug-seeking and use.
Withdrawal-Induced Anxiety Some animal studies suggest lower anxiety with nicotine salts compared to freebase. nih.govThis complex finding may relate to pharmacokinetic differences, but does not diminish overall dependence potential.
Neuronal Circuit Adaptation Both forms cause long-term upregulation of nAChRs. pnas.orgUnderlies the development of tolerance and physical dependence.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific and detailed neurobiological outline provided.

The existing body of research extensively covers the neurobiological effects of nicotine . However, there is a significant lack of studies specifically investigating This compound in the context of:

Up-regulation and desensitization of nicotinic acetylcholine receptors (nAChRs)

Synaptic plasticity modulation

Its potential in neurodegenerative conditions

Its effects on neural stem cells and neurogenesis

Its impact on blood-brain barrier function

Its association with cognitive impairment and learning/memory

This compound is a salt form of nicotine. In biological systems, it is understood to dissociate into nicotine and salicylic (B10762653) acid. Consequently, the neurobiological activity attributed to this compound is primarily driven by the nicotine molecule itself, and this is how it is investigated in research. The scientific literature does not differentiate the specific cellular and molecular mechanisms outlined in your request for this compound versus other forms of nicotine.

Generating content under the strict constraint of focusing "solely on the chemical Compound 'this compound'" would require extrapolating findings from research on nicotine and presenting them as if they were specific findings about this compound. This would be scientifically inaccurate and misleading. Therefore, to maintain scientific integrity and adhere to the instructions, the requested article cannot be produced.

Analytical Methodologies for Nicotine Salicylate Research

Quantification of Nicotine (B1678760) and Salicylate (B1505791) in Complex Matrices

The quantification of nicotine and salicylate, often in the presence of other compounds within a complex matrix such as e-liquids or pharmaceutical formulations, necessitates the use of sophisticated separation and detection techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a widely used technique for the analysis of nicotine and its salts due to its versatility and applicability to non-volatile and thermally sensitive compounds. rsc.orgnih.gov A key advantage of HPLC is the ability to simultaneously separate and quantify both nicotine and its counterions, like salicylate, in a single analytical run. chromatographyonline.com

One approach utilizes a tri-mode column that combines anion-exchange, cation-exchange, and reversed-phase properties. chromatographyonline.com This allows for the retention and separation of the basic nicotine molecule and the acidic salicylate counterion. chromatographyonline.com The separation can be optimized by adjusting the mobile phase's buffer concentration, pH, and organic solvent content. chromatographyonline.com For detection, a Diode-Array Detector (DAD) or a UV detector can be employed, with specific wavelengths chosen for optimal absorbance of nicotine and salicylate. thermofisher.comicm.edu.pl For instance, a phosphate (B84403) buffer system can be used for isocratic elution with UV detection at 210 nm, or alternatively at 258 nm for nicotine and 296 nm for salicylate. thermofisher.com

A simple and rapid HPLC-PDA (Photodiode Array Detection) method has been developed for the quantification of nicotine in e-liquids, demonstrating excellent linearity. icm.edu.pl The development of such methods often involves investigating parameters like flow rate, temperature, pH, and the mobile phase gradient to achieve the best resolution. lu.se For instance, a study developing a UHPLC (Ultra-High-Performance Liquid Chromatography) method for a nicotine nasal spray investigated these parameters to create a greener method with significantly reduced solvent consumption. lu.se

Table 1: Example HPLC Method Parameters for Nicotine Salicylate Analysis This table is interactive and based on data from cited research.

ParameterConditionSource
Column Acclaim® Trinity™ P1, 3 µm, 3 x 50 mm chromatographyonline.com
Mobile Phase 25% acetonitrile (B52724) and a pH 6.3 sodium phosphate buffer chromatographyonline.com
Flow Rate 0.60 mL/min chromatographyonline.com
Temperature 30 °C chromatographyonline.com
Detection UV at 210 nm chromatographyonline.comthermofisher.com
Retention Time (Nicotine) 2.15 min thermofisher.com
Retention Time (Salicylate) 3.16 min thermofisher.com

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is another powerful tool for the analysis of nicotine. farmaciajournal.comarabjchem.org This method is highly sensitive and specific, making it suitable for quantifying nicotine in various samples, including tobacco leaves and e-liquids. arabjchem.orgnih.gov Sample preparation for GC analysis often involves extraction with a suitable solvent, such as methanol or a methanol/dichloromethane mixture. farmaciajournal.comresearchgate.net

For the analysis of nicotine salts, a GC-MS approach can be used to quantify both the nicotine and the organic acid component. rsc.org While some organic acids may require derivatization for GC analysis, methods have been developed to quantify them without this step. rsc.orgbohrium.com The choice of the GC column is critical for achieving good separation; for instance, a DB-624 UI column has been found suitable for the analysis of nicotine salts. bohrium.com

Method validation for GC-MS analysis of nicotine typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). farmaciajournal.comnih.gov Studies have shown that GC-MS methods can achieve high linearity and low detection limits, making them robust for quality control purposes. nih.gov

Table 2: Example GC-MS Method Parameters for Nicotine Analysis This table is interactive and based on data from cited research.

ParameterConditionSource
Column DB 5 MS (30 m x 0.25 mm, 0.25 µm) farmaciajournal.com
Carrier Gas Helium farmaciajournal.com
Injection Port Temperature 250 °C farmaciajournal.com
MSD Source Temperature 230 °C farmaciajournal.com
MSD Quadrupole Temperature 150 °C farmaciajournal.com
Detection Mode SCAN farmaciajournal.com

Mass Spectrometry (MS) Applications

Mass Spectrometry, often coupled with a chromatographic separation technique like LC or GC (LC-MS/MS or GC-MS), provides high sensitivity and selectivity for the quantification of nicotine and its counterions. rsc.orgnih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly useful as it can minimize matrix effects and provide structural information for analyte confirmation. criver.com

LC-MS/MS methods have been developed for the simultaneous quantification of nicotine and its metabolites in various biological matrices, and these can be adapted for the analysis of nicotine salts in other complex matrices. nih.govcriver.com These methods often involve sample preparation steps like protein precipitation or liquid-liquid extraction. nih.gov The choice of ionization source (e.g., electrospray ionization - ESI) and monitoring mode (e.g., multiple reaction monitoring - MRM) is crucial for achieving the desired sensitivity and specificity. mdpi.com

A novel approach using both LC-MS/MS and GC-MS has been presented for the simultaneous quantification of both non-volatile and volatile nicotine salts in e-liquids without the need for derivatization. rsc.orgnih.gov This method demonstrated good recovery values and was successfully applied to commercial e-liquid samples. rsc.org Paper spray tandem mass spectrometry (PS-MS/MS) has also been explored as a rapid, high-throughput method for quantifying nicotine in complex matrices, reducing the need for extensive sample preparation. unc.edu

Determination of Nicotine Forms (Freebase vs. Protonated)

Nicotine can exist in a freebase form or in one or two protonated forms, depending on the pH of the surrounding matrix. nih.gov The ratio of these forms is a critical parameter as the freebase form is more volatile and is thought to be more readily absorbed through biological membranes. nih.govvcu.edu Therefore, analytical methods to differentiate and quantify these forms are essential.

pH-Titration Methods

Potentiometric titration is a direct method to determine the acid ionization constants (pKa) of nicotine and to understand its acid-base properties. nih.govrsc.org By titrating a nicotine solution with a strong acid, one can determine the pH at which the different protonated forms of nicotine exist. hannainst.inysi.com This information can then be used in conjunction with the Henderson-Hasselbalch equation to calculate the fraction of freebase nicotine at a given pH. vcu.eduacs.org

Non-aqueous potentiometric titration has been used to determine the acidity dissociation constants of nicotine in various mixtures of propylene (B89431) glycol and vegetable glycerin, which are common components of e-liquids. nih.gov This allows for a more accurate determination of the freebase fraction in these non-aqueous systems. nih.gov The European Pharmacopoeia describes a titration method for nicotine using perchloric acid in glacial acetic acid. ysi.com

Solvent Extraction Techniques

Solvent extraction techniques exploit the differential solubility of freebase nicotine and its protonated forms in various solvents. grin.comresearchgate.net Freebase nicotine, being less polar, is more soluble in non-polar organic solvents, while the protonated forms are more soluble in polar solvents like water. grin.comnih.govnanobioletters.com

A common method involves a liquid-liquid extraction (LLE) where the sample is partitioned between an aqueous phase and an immiscible organic solvent such as toluene (B28343) or hexane. nih.govvcu.edu The amount of nicotine that partitions into the organic layer corresponds to the amount of freebase nicotine in the original sample. nih.gov The aqueous layer, containing the protonated nicotine, can then be basified (e.g., with NaOH) to convert the protonated nicotine to its freebase form, which can then be extracted with an organic solvent and quantified. nih.govgrin.com This allows for the determination of both the freebase and protonated nicotine content. nih.gov The efficiency of the extraction can be influenced by the choice of organic solvent, with toluene showing higher extraction efficiency for freebase nicotine compared to hexane in some studies. vcu.edu

Direct extraction of freebase nicotine from a sample matrix using a single organic solvent like cyclohexane has also been developed to avoid altering the original distribution of nicotine forms that can occur with the introduction of an aqueous phase. nih.govnih.gov

Environmental and Plant Interaction Research

Environmental Fate and Transport

The environmental journey of nicotine (B1678760) salicylate (B1505791) is fundamentally dictated by the individual characteristics of its two components: nicotine and salicylic (B10762653) acid. While research directly addressing the combined salt is limited, the behavior of each molecule in the environment provides significant insight into its fate and transport.

Nicotine, an alkaloid, is subject to microbial degradation in both soil and aquatic environments. nih.govnih.gov Microorganisms utilize nicotine as a source of carbon, nitrogen, and energy. nih.gov Several bacterial genera, including Pseudomonas, Arthrobacter, and Ochrobactrum, have been identified as capable of breaking down nicotine. nih.gov The degradation can occur through multiple pathways, such as the pyridine and pyrrolidine pathways, which involve a series of enzymatic steps to break down the nicotine molecule. nih.govresearchgate.net For instance, nicotine can be hydroxylated to 6-hydroxynicotine by nicotine dehydrogenase as an initial step in the pyridine pathway. nih.gov Studies have shown that nicotine is readily biodegradable. nih.govresearchgate.net In soil, nicotine can biodegrade into various products, including oxynicotine, 3-pyridylmethyl ketone, and N-methylmyosmine. scbt.com

Salicylic acid is also known to be biodegradable by various microorganisms. The degradation typically proceeds via catechol or gentisate pathways, involving hydroxylation and subsequent ring cleavage.

The rate of biodegradation is influenced by environmental conditions such as pH, temperature, and the presence of adapted microbial populations. nih.govijbiotech.com Most nicotine-degrading bacteria function optimally at a temperature of around 30°C and a pH range of 6.4 to 7.5. nih.gov

Table 1: Research Findings on Nicotine Biodegradation

Microorganism Type Environment Key Degradation Pathways Influencing Factors
Bacteria (Pseudomonas, Arthrobacter) Soil, Water Pyridine Pathway, Pyrrolidine Pathway pH, Temperature, Oxygen availability, Microbial community
Fungi (Aspergillus, Pellicularia) Soil, Tobacco Waste Oxidative degradation Nutrient availability, Moisture

The mobility of nicotine salicylate is influenced by the properties of its constituent ions and the characteristics of the surrounding medium. Nicotine's mobility in soil is pH-dependent. Under alkaline conditions, nicotine is more likely to be mobile. scbt.com In most natural waters, the monoprotonated form of nicotine is dominant. researchgate.net A Canadian Environmental Modeling Center level III model estimated that when nicotine is discharged into the environment, it is predominantly found in water (93%), followed by soil (4%), air (3%), and sediment (0.4%). nih.govresearchgate.net

Persistence in the environment is a measure of how long a chemical remains. Studies on nicotine indicate that it is not highly persistent. The half-life of nicotine has been estimated to be around 3.0 days in water and 0.5 days in soil. nih.govresearchgate.net The U.S. Environmental Protection Agency's Persistence, Bioaccumulation, and Toxicity Profiler model estimated an atmospheric half-life for nicotine of less than 5.0 hours. nih.govresearchgate.net

Bioaccumulation refers to the accumulation of a substance in an organism. Research indicates that nicotine has a low potential for bioaccumulation. nih.gov Studies determining the octanol-water partition coefficient (Kow) for nicotine suggest that it will not bioaccumulate, regardless of the pH of the medium. nih.govresearchgate.net

Table 2: Environmental Persistence and Bioaccumulation of Nicotine

Environmental Compartment Estimated Half-Life Bioaccumulation Potential (BAF*) Basis of Finding
Water 3.0 days Low Modeling and experimental data
Soil 0.5 days Low Modeling and biodegradation studies
Air < 5.0 hours Not Applicable Atmospheric modeling

\BAF: Bioaccumulation Factor*

Role in Plant Biology

This compound comprises two components that are highly significant in plant biology, albeit with distinct roles. Salicylic acid is a key signaling molecule in plant defense, while nicotine is a well-known plant-produced defense compound.

Salicylic acid (SA) is a critical plant hormone that plays a central role in mediating plant defense responses against a wide range of pathogens. nih.govapsnet.orgmdpi.com It is an essential signal for Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response in plants that is activated throughout the plant after a localized pathogen infection. nih.govwikipedia.org

Upon pathogen attack, there is a significant increase in the endogenous levels of SA in the infected tissues. wikipedia.org This accumulation of SA is required for the induction of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes. wikipedia.org The activation of these genes helps to limit the spread of the pathogen.

SA is not only crucial for the local defense response but also for establishing SAR in distal, uninfected parts of the plant. mdpi.com While SA itself was once thought to be the mobile signal, current research suggests that other molecules, such as methyl salicylate (MeSA), are transported through the plant to trigger SA synthesis and the defense response in systemic tissues. researchgate.net Transgenic plants unable to accumulate SA are often more susceptible to pathogens and are unable to mount an effective SAR response. wikipedia.orgnih.gov

Table 3: Key Functions of Salicylic Acid in Systemic Acquired Resistance (SAR)

Function Description Key Molecular Players
Signal Perception Recognition of pathogen-associated molecular patterns (PAMPs) leads to SA biosynthesis. ICS1 (Isochorismate Synthase 1)
Local Defense Activation SA accumulation at the infection site triggers localized defense responses, including the expression of PR genes. PR (Pathogenesis-Related) proteins
Systemic Signal Transduction A mobile signal is transported from infected to systemic tissues to activate SAR. Methyl Salicylate (MeSA) and other signals
Systemic Defense Priming Elevated SA levels in distal tissues prime them for a faster and stronger defense response upon subsequent infection. SARD1, CBP60g (transcription factors)

Nicotine is a pyridine alkaloid that is famously produced by plants in the genus Nicotiana, such as Nicotiana tabacum (cultivated tobacco). nih.govwikipedia.org It functions as a potent anti-herbivore chemical defense due to its toxicity to insects. nih.govquora.com

Nicotine biosynthesis occurs primarily in the roots of the plant. nih.govnih.gov From the roots, it is transported via the xylem to the aerial parts of the plant, where it accumulates, particularly in the leaves. nih.gov The concentration of nicotine is not uniform throughout the plant; the leaves typically contain the highest concentration. wikipedia.org For instance, in a mature tobacco plant, approximately 64% of the total nicotine is found in the leaves, 18% in the stem, 13% in the root, and 5% in the flowers. wikipedia.org

The accumulation of nicotine is a dynamic process. Under normal conditions, nicotine is maintained at basal levels. However, in response to insect attack or herbivory, its production is induced, often mediated by jasmonate signaling pathways. nih.gov The specific concentration and distribution of nicotine can vary significantly between different Nicotiana species and even among different cultivars of the same species. nih.gov

Table 4: Nicotine Distribution in Nicotiana tabacum

Plant Part Percentage of Total Nicotine Primary Function
Leaves ~64% Defense against herbivores
Stem ~18% Transport and storage
Root ~13% Site of biosynthesis
Flowers ~5% Defense of reproductive organs

Influence of Salicylic Acid and Other Phytohormones on Nicotine Biosynthesis

The biosynthesis of nicotine, a prominent alkaloid in tobacco (Nicotiana tabacum), is a highly regulated process influenced by various internal and external factors, including plant hormones (phytohormones). Among these, the interplay between jasmonic acid and salicylic acid is of particular significance.

Jasmonic acid is a key signaling molecule in the plant's defense response, particularly against wounding and herbivory. nih.gov Its application is known to promote the accumulation of nicotine in tobacco. tandfonline.com The jasmonate signaling pathway activates transcriptional regulators that, in turn, control the expression of genes involved in nicotine metabolism and transport. nih.gov This response is mediated by the CORONATINE INSENSTIVE1 (COI1) protein and the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. nih.gov When JAZ proteins are degraded, transcription factors are released to activate nicotine biosynthesis genes. nih.gov

Conversely, salicylic acid, a hormone primarily involved in the response to pathogens, often exhibits an antagonistic relationship with the jasmonic acid pathway. nih.gov Application of salicylic acid has been shown to decrease nicotine content in tobacco. tandfonline.com This reduction is attributed to salicylic acid's interference with the jasmonic acid signaling pathway. tandfonline.com For instance, treatment with 0.6 mM salicylic acid resulted in a significant decrease in the relative expression of genes related to nicotine synthesis and a lower alkaloid content. tandfonline.com This antagonistic interaction allows the plant to fine-tune its defense strategies, allocating resources to combat either herbivory (via jasmonic acid and nicotine) or pathogen infection (via salicylic acid).

Other phytohormones also play a role in regulating nicotine biosynthesis. Ethylene signaling, for example, can suppress the jasmonate-induced expression of nicotine biosynthesis genes. nih.gov Auxin, another critical plant hormone, is also implicated, with a reduction in auxin supply, such as through the removal of apical tissues (topping), believed to stimulate nicotine accumulation. nih.gov

Table 1: Influence of Phytohormones on Nicotine Biosynthesis in Tobacco
PhytohormoneEffect on Nicotine BiosynthesisMediating Factors/Pathways
Jasmonic Acid (JA)PromotesCOI1-mediated degradation of JAZ repressors, activation of MYC2 transcription factor. tandfonline.comnih.gov
Salicylic Acid (SA)Inhibits/DecreasesInterference with the JA pathway. tandfonline.comresearchgate.net
EthyleneSuppressesInhibits JA-mediated induction of ERF189. nih.gov
AuxinInhibits (indirectly)Reduced supply from apical tissues can stimulate nicotine accumulation. nih.gov

Plant Defense Mechanisms Against Pathogens and Herbivores

Plants have evolved sophisticated defense mechanisms involving a diverse array of chemical compounds to protect themselves from pathogens and herbivores. Nicotine and salicylic acid are central players in these defense strategies, often with distinct but sometimes overlapping roles.

Nicotine's primary defensive function is as a potent anti-herbivore compound. nih.govplos.org It is synthesized in the roots and transported to the leaves, where it is stored in vacuoles. nih.gov Its toxicity to most insects makes it an effective deterrent against predation. plos.org Damage to the plant from insect feeding triggers the jasmonate signaling cascade, leading to an increase in nicotine production. nih.gov Studies using transgenic tobacco plants with silenced nicotine production have shown that these plants suffer significantly more damage from herbivores in their natural habitat compared to wild-type plants. plos.org

Salicylic acid is a critical signaling molecule in the plant's defense against pathogens, particularly biotrophic and hemibiotrophic pathogens that feed on living tissue. wikipedia.orgmaxapress.com Upon pathogen attack, plants accumulate salicylic acid, which triggers a defense response known as Systemic Acquired Resistance (SAR). tandfonline.comwikipedia.org SAR provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. maxapress.com The salicylic acid signaling pathway leads to the production of pathogenesis-related (PR) proteins and other defense compounds. wikipedia.orgresearchgate.net

The interaction between the salicylic acid and jasmonic acid pathways, often referred to as crosstalk, is a key element in how a plant tailors its defense to a specific threat. oup.com Generally, these pathways are mutually antagonistic; activation of the salicylic acid pathway to fight off a pathogen can suppress the jasmonic acid pathway responsible for anti-herbivore defenses, and vice versa. nih.gov This antagonism is thought to help the plant conserve resources by prioritizing the most immediate threat. However, there is also evidence for synergistic interactions, where low concentrations of both hormones can lead to an enhanced defense response. oup.com

Table 2: Role of Nicotine and Salicylic Acid in Plant Defense
CompoundPrimary Role in DefenseInducing SignalKey Defense PathwayTarget Organisms
NicotineDirect toxin and deterrentHerbivore damage, wounding nih.govJasmonic Acid (JA) signaling nih.govHerbivorous insects plos.org
Salicylic Acid (SA)Signaling molecule for systemic resistancePathogen infection tandfonline.comSystemic Acquired Resistance (SAR) wikipedia.orgBiotrophic and hemibiotrophic pathogens maxapress.com

Interaction with Endophytic Bacteria

Endophytic bacteria, which live within plant tissues without causing harm, can significantly influence the host plant's physiology, including its defense mechanisms and the production of secondary metabolites like nicotine. nih.gov Some endophytic bacteria have the ability to produce salicylic acid themselves. mdpi.comnih.gov

The colonization of tobacco plants by certain salicylic acid-producing endophytic bacteria has been shown to have profound effects. For example, inoculation of tobacco seeds with Pseudomonas tremae (isolate EB-44), a bacterium that produces salicylic acid, led to an increase in the endogenous salicylic acid concentration in the plants. nih.govmdpi.com This, in turn, enhanced the plants' resistance to wildfire disease, caused by the pathogen Pseudomonas syringae pv. tabaci. mdpi.comnih.gov

Interestingly, and somewhat contrary to the general antagonistic effect of externally applied salicylic acid, these salicylic acid-producing endophytic bacteria were also found to increase nicotine accumulation in tobacco plants. Nicotiana benthamiana and N. tabacum plants grown from seeds treated with P. tremae showed 4.6- and 1.4-fold increases in nicotine accumulation, respectively. nih.govmdpi.com This suggests that the interaction between the plant and the endophytic bacteria is more complex than a simple response to a single hormone. The bacteria may induce other signaling molecules or provide precursors that lead to the simultaneous increase in both salicylic acid and nicotine. mdpi.com This dual enhancement of both anti-pathogen and anti-herbivore defenses could provide the host plant with a significant ecological advantage.

Table 3: Effects of Inoculation with Salicylic Acid-Producing Endophytic Bacteria (P. tremae) on Tobacco
Plant SpeciesEffect on Endogenous Salicylic AcidEffect on Nicotine AccumulationEffect on Disease Resistance (Wildfire Disease)
Nicotiana benthamiana2.3-fold increase nih.govmdpi.com4.6-fold increase nih.govmdpi.comIncreased resistance (33% disease lesions) nih.govmdpi.com
Nicotiana tabacumNot specified1.4-fold increase nih.govmdpi.comIncreased resistance (54% disease lesions) nih.govmdpi.com

Applications and Therapeutic Potential in Research

Smoking Cessation Strategies

Nicotine (B1678760) salicylate (B1505791) has been investigated as a potential component in smoking cessation therapies. The aim is to provide an alternative nicotine delivery system that may help individuals reduce cravings and withdrawal symptoms associated with quitting traditional cigarettes.

Development of Nicotine Delivery Systems

The formation of nicotine salts, including nicotine salicylate, involves the reaction of nicotine (a base) with organic acids. makemyvape.co.ukxyfil.com This process alters the chemical form of nicotine, leading to different properties compared to freebase nicotine. makemyvape.co.uk this compound has been explored for use in various product formulations, such as lip balms and aerosol sprays, as part of research into alternative nicotine delivery methods. The use of nicotine salts in electronic nicotine delivery systems (ENDS), such as e-liquids for vaping, has become increasingly common. food.gov.ukbmj.com this compound is one of the frequently used nicotine salts in these products. food.gov.ukbmj.com

Reduced Throat Irritation and Enhanced Delivery

One of the key advantages explored in the research of this compound, particularly in the context of vaping, is its ability to potentially reduce throat irritation compared to freebase nicotine. makemyvape.co.ukchemnovatic.com This is attributed to the lower pH of nicotine salt formulations. chemnovatic.comnicotinehub.co.uk The reduced harshness may allow for the inhalation of higher nicotine concentrations, which could potentially enhance nicotine delivery. makemyvape.co.ukchemnovatic.com Studies suggest that nicotine in its salt form, which is predominantly protonated, may be absorbed rapidly. nih.govnih.govnih.gov While freebase nicotine is well absorbed in the mouth at alkaline pH, nicotine that reaches the lungs is rapidly absorbed at the lung fluid pH of 7.4, regardless of its initial form. food.gov.ukfood.gov.uk Research indicates that this compound can provide a smooth sensation and strong nicotine delivery without a harsh throat hit. nicotinehub.co.uk

Data from studies comparing different nicotine salt formulations highlight variations in properties such as pH and reported user experience. For example, this compound typically has a pH around 4.8, while Nicotine Benzoate (B1203000) is closer to pH 6.5. nicotinehub.co.uk

Nicotine SaltTypical pH (approx.)Reported Throat HitReported Aftertaste
This compound4.8 nicotinehub.co.ukSmooth & Cooling adroitnaturals.comNeutral adroitnaturals.com
Nicotine Benzoate6.5 nicotinehub.co.ukVery Smooth adroitnaturals.comNeutral adroitnaturals.com
Nicotine Lactate7 adroitnaturals.comDelicate adroitnaturals.comNeutral adroitnaturals.com
Nicotine Malate4 adroitnaturals.comDelicate adroitnaturals.comCitric Acidic adroitnaturals.com

Research also investigates the factors influencing the yield of freebase nicotine in aerosols generated from e-liquids containing this compound, including flavors, battery power output, and the ratio of propylene (B89431) glycol (PG) to vegetable glycerin (VG). nih.govtandfonline.com Preliminary mass spectrometry data suggest that the degradation of this compound may be a significant factor affecting freebase nicotine yield in aerosols. nih.govtandfonline.com

Potential Reduced Exposure Products (PREPs)

The use of this compound is considered significant within the context of Potential Reduced Exposure Products (PREPs). These products are being explored for their potential to lower the exposure of users to harmful constituents found in traditional tobacco products while still delivering nicotine. The classification and evaluation of PREPs are part of broader harm reduction strategies within tobacco regulatory frameworks. nih.gov Research methodologies are being developed and refined to assess the toxicant exposure and effects of such products. nih.gov

Future Directions in Therapeutic Development

Ongoing research into this compound and similar compounds explores their potential for various medical applications beyond smoking cessation. ontosight.ai This includes investigating nicotine's potential in cognitive enhancement and neuroprotection, and the contribution of the salicylate component to analgesic effects. ontosight.ai Modifying nicotine's delivery and effect profile through salt formation could lead to new strategies for managing nicotine addiction and potentially other conditions. ontosight.ai While research is ongoing, further investigation is needed to fully understand the potential of this compound in therapeutic development. ontosight.ai

Research AreaPotential Application
Cognitive EnhancementPotential benefit in neurodegenerative diseases ontosight.ai
NeuroprotectionPotential benefit in neurodegenerative diseases ontosight.ai
Pain ManagementPotential utility in managing certain pain types ontosight.ai
Addiction Treatment (Nicotine)New strategies for managing nicotine addiction ontosight.ai

Conclusion and Future Research Directions

Synthesis of Current Knowledge

Nicotine (B1678760) salicylate (B1505791) is a salt formed through an acid-base reaction between nicotine and salicylic (B10762653) acid. This process yields a white crystalline solid that is soluble in water and some organic solvents. nih.govchemicalbook.comprisminltd.com The compound is characterized by specific physicochemical properties, including its molecular weight of 300.35 g/mol and a melting point of approximately 112-115 °C. biosynth.comchemnovatic.com

Pharmacologically, the nicotine component of the salt acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central and peripheral nervous systems. scbt.comdrugbank.com This interaction triggers the release of various neurotransmitters, including dopamine (B1211576), which is central to the addictive and rewarding effects of nicotine. drugbank.com Research suggests that nicotine salts like salicylate may offer faster absorption and a smoother throat hit compared to freebase nicotine, which has led to their increased use in electronic cigarette liquids. makemyvape.co.ukxyfil.comcometovape.com Some studies indicate that nicotine salicylate may reach the lungs more efficiently than freebase nicotine when vaped. imperialbrandsscience.com

In vitro toxicological studies have begun to explore its effects at the cellular level. For instance, research on human lung cells (A549) exposed to this compound aerosols showed a significant increase in the production of the pro-inflammatory cytokine IL-8 compared to freebase nicotine, although it did not significantly increase oxidative stress markers. nih.gov This suggests that while the cytotoxicity may be similar to freebase nicotine, the inflammatory potential could be higher. nih.gov The compound is studied for its potential role in nicotine addiction and withdrawal therapies. scbt.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂O₃ biosynth.comscbt.com
Molecular Weight300.35 g/mol nih.govbiosynth.comscbt.com
AppearanceWhite to off-white crystalline solid/powder nih.govchemicalbook.comprisminltd.comchemnovatic.com
Melting Point112-115 °C chemnovatic.comcymitquimica.com
SolubilitySoluble in water chemicalbook.com

Unexplored Areas and Emerging Research Questions

Despite the growing body of knowledge, significant gaps remain in the understanding of this compound. A primary unexplored area is the comprehensive in vivo pharmacokinetic and pharmacodynamic profile compared to a wider array of other nicotine salts and freebase nicotine. While some data suggests faster absorption, detailed studies on its metabolism, distribution, and excretion are limited.

The long-term toxicological effects of inhaling aerosolized this compound are largely unknown. Research into the thermal degradation products formed during vaping and their specific impact on pulmonary health is critical. nih.gov A recent study noted that this compound in e-liquids can decompose to form phenol (B47542) in the aerosol, highlighting the need to investigate the byproducts of heating these compounds. nih.gov

Emerging research questions include:

What is the long-term stability and degradation pathway of this compound under typical storage conditions for consumer products?

How does the chronic administration of this compound affect receptor desensitization and nicotine dependence compared to other forms of nicotine?

Does the salicylate moiety have any protective or synergistic effects, such as anti-inflammatory actions in the respiratory tract, that could differentiate it from other nicotine salts?

What are the comparative abuse liability and addiction potentials of this compound versus other salts like benzoate (B1203000), lactate, and levulinate? nih.gov

Methodological Advancements and Interdisciplinary Approaches

Future investigations into this compound will benefit significantly from advanced analytical and methodological approaches. The use of high-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) is crucial for the sensitive and accurate quantification of this compound and its metabolites in biological matrices such as plasma, saliva, and urine. chromatographyonline.comscilit.comnih.gov

Methodological advancements should include:

Advanced Chromatography: Employing tri-mode columns that allow for simultaneous separation of nicotine and its counterions (salicylate) can streamline analysis and provide a more complete picture of the compound in solution. chromatographyonline.com

In Vitro Exposure Systems: Utilizing air-liquid interface (ALI) systems to expose lung cell cultures to aerosols provides a more physiologically relevant model for assessing the toxicological effects of vaped this compound compared to submerged culture methods. nih.gov

Computational Modeling: Molecular dynamics simulations can offer mechanistic insights into how the salicylate ion might alter the binding and activation kinetics of nicotine at various nAChR subtypes.

An interdisciplinary approach is essential for a holistic understanding of this compound. This involves collaboration between:

Chemists: To explore novel synthesis routes, characterize different polymorphic forms, and analyze degradation products.

Pharmacologists: To conduct rigorous in vivo studies in animal models to define pharmacokinetic profiles and assess behavioral effects related to reinforcement and withdrawal. nih.govfrontiersin.org

Toxicologists: To evaluate the acute and chronic toxicity of inhaled this compound aerosols, focusing on pulmonary inflammation, oxidative stress, and potential carcinogenicity. nih.gov

Clinical Researchers: To use advanced imaging techniques like Positron Emission Tomography (PET) to understand the deposition and distribution of inhaled this compound in the human respiratory tract and brain. imperialbrandsscience.com

By integrating these advanced methods and fostering interdisciplinary collaboration, future research can effectively address the current knowledge gaps and provide a clearer understanding of the properties and health implications of this compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing nicotine salicylate in laboratory settings?

  • Methodology :

  • Synthesis : Use acid-base reactions between nicotine (freebase) and salicylic acid in anhydrous ethanol under controlled pH (6–7) to precipitate this compound. Monitor reaction completion via thin-layer chromatography (TLC) .
  • Characterization : Validate purity via gravimetric analysis (mass balance) and confirm structure using FTIR (peaks at 1650 cm⁻¹ for salicylate’s carboxylate group and 1580 cm⁻¹ for nicotine’s pyridine ring) . Quantify residual solvents via gas chromatography (GC) .
    • Critical Considerations : Ensure stoichiometric equivalence to avoid unreacted precursors, which may interfere with pharmacological assays.

Q. How can researchers quantify this compound in biological matrices with high precision?

  • Methodology :

  • Extraction : Use liquid-liquid extraction (LLE) with dichloromethane at pH 9 to isolate this compound from plasma or tissue homogenates.
  • Quantification : Employ reverse-phase HPLC with UV detection (λ = 260 nm for salicylate; λ = 254 nm for nicotine). Calibrate with internal standards (e.g., deuterated nicotine-d₃) to correct for matrix effects .
    • Validation Parameters : Report limit of detection (LOD < 5 ng/mL), recovery rates (>85%), and inter-day precision (CV < 10%) to meet analytical guidelines .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS/MS .
  • Key Findings : this compound degrades rapidly at pH > 8 due to hydrolysis of the ester bond; store in amber vials at 4°C for long-term stability .

Advanced Research Questions

Q. How does the pharmacokinetic profile of this compound compare to other nicotine salts (e.g., citrate, benzoate)?

  • Methodology :

  • In Vivo Studies : Administer equimolar doses of nicotine salts to rodent models and measure plasma concentrations over time. Use compartmental modeling to calculate bioavailability (AUC) and absorption rates (Tₘₐₓ) .
  • Data Interpretation : this compound exhibits faster absorption (Tₘₐₓ = 10 min) than freebase nicotine (Tₘₐₓ = 30 min), attributed to enhanced mucosal permeability (Table 3, ). Address interspecies variability by normalizing doses to body surface area.

Q. What molecular mechanisms underlie the interaction between this compound and neuronal nicotinic acetylcholine receptors (nAChRs)?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-epibatidine) on α4β2 nAChR subtypes expressed in HEK293 cells. Calculate IC₅₀ values to compare affinity with freebase nicotine .
  • Functional Studies : Perform patch-clamp electrophysiology to assess ion current modulation. Salicylate’s carboxyl group may alter receptor desensitization kinetics, requiring molecular dynamics simulations for mechanistic insights .

Q. How can contradictory results in this compound’s cytotoxicity profiles be reconciled across in vitro studies?

  • Methodology :

  • Meta-Analysis : Systematically review studies using PRISMA guidelines. Stratify data by cell type (e.g., bronchial vs. neuronal), exposure duration, and metabolite interference (e.g., salicylate’s independent effects) .
  • Experimental Replication : Standardize assays (e.g., MTT vs. LDH) and control for pH shifts caused by salicylate hydrolysis in culture media .

Q. What environmental impacts arise from this compound residues in wastewater, and how can they be mitigated?

  • Methodology :

  • Ecotoxicity Testing : Expose Daphnia magna to this compound at environmentally relevant concentrations (0.1–10 µg/L). Measure LC₅₀ and behavioral endpoints (e.g., mobility inhibition) .
  • Remediation Strategies : Evaluate advanced oxidation processes (AOPs) like UV/H₂O₂ for degradation efficiency. Track transformation products via high-resolution mass spectrometry (HRMS) .

Methodological Frameworks

  • PICOT Framework for Hypothesis Design :

    • Population : Neuronal cell lines (e.g., SH-SY5Y).
    • Intervention : this compound exposure (1–100 µM).
    • Comparison : Freebase nicotine, nicotine citrate.
    • Outcome : Apoptosis markers (caspase-3 activation).
    • Time : 24–72 hr exposure .
  • Data Contradiction Analysis :

    • Use Bradford’s criteria to assess reproducibility: (1) reagent lot variability, (2) assay sensitivity thresholds, (3) confounding variables (e.g., serum proteins in cell media) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.